Methylobacterium extorquens DM4 is a facultative methylotrophic bacterium, meaning it can utilize single-carbon compounds like methanol and methylamine as their sole carbon and energy sources. [, ] It is a derivative of the well-studied strain Methylobacterium extorquens AM1, but lacks the gene encoding Methylamine dehydrogenase (MMA dehydrogenase). [] This specific characteristic makes it a valuable tool for studying alternative methylotrophic pathways, such as the N-methylglutamate (NMG) pathway. []
DM4-Sme is synthesized from maytansinol through a series of chemical reactions involving amino acids and coupling agents. It has been extensively studied for its efficacy in targeted cancer therapies due to its selective cytotoxicity against tumor cells while minimizing damage to normal tissues.
The synthesis of DM4-Sme involves several key steps:
The detailed steps include stirring the reactants at room temperature, followed by extraction and further purification using specific solvent ratios to achieve high yields of the target compound .
DM4-Sme has a complex molecular structure characterized by its thiol group and various functional moieties that enhance its cytotoxic properties.
The structural configuration allows DM4-Sme to effectively interact with tubulin, leading to its antimitotic effects.
DM4-Sme participates in several significant chemical reactions:
These reactions are crucial for enhancing the therapeutic index of DM4-Sme when used in clinical settings.
The mechanism of action of DM4-Sme involves:
This mechanism underscores the potential of DM4-Sme as a targeted therapeutic agent.
Relevant analyses indicate that these properties are critical for the formulation and delivery of DM4-Sme in clinical applications.
DM4-Sme is primarily utilized in:
The ongoing research into improving the pharmacokinetic profiles and therapeutic indices of DM4-Sme continues to highlight its significance in oncology .
DM4-SMe (S-methyl-DM4) binds with high specificity to the β-subunit of tubulin heterodimers, targeting a distinct site within the vinca alkaloid binding domain. X-ray crystallographic studies (PDB ID: 7E4Y) reveal that the compound's 19-membered ansa macrolide core inserts into a hydrophobic cleft near the α-β tubulin interface, with the C3 ester side chain extending toward the GTP-binding site [3] [8]. This binding induces a conformational change in tubulin, curving protofilaments into dysfunctional aggregates incapable of productive polymerization. Key interactions include:
The binding affinity (KD ≈ 0.1 μM) at microtubule ends is 20-fold higher than for soluble tubulin (KD ≈ 2.2 μM), explaining DM4-SMe's preferential disruption of microtubule dynamics over bulk depolymerization [4]. This site-specific binding differentiates maytansinoids from vinca alkaloids despite overlapping target regions, as evidenced by non-competitive inhibition kinetics [8].
Table 1: Key Structural Determinants of DM4-SMe-Tubulin Interactions
Structural Element | Binding Site Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Ansamacrolide core | β-Tyr224, β-Leu248 | Hydrophobic | Tubulin curvature induction |
C3 ester side chain | β-Asn249, β-Lys352 | Hydrogen bonding | GTP hydrolysis interference |
Methyldisulfanyl group | α-Tyr271, β-Lys124 | Steric blockade | Protofilament misalignment |
Chlorobenzene ring | β-Phe351, β-Val353 | π-Stacking | Binding stability enhancement |
DM4-SMe suppresses microtubule dynamic instability at nanomolar concentrations (IC50 = 0.026 nM in KB cells) through selective perturbation of tubulin addition/loss kinetics rather than catastrophic depolymerization [1] [4]. Quantitative live-cell analyses demonstrate:
This kinetic suppression stems from DM4-SMe's preferential binding to microtubule plus ends, where it caps growing filaments and induces conformational strain in tubulin subunits. Unlike classical depolymerizing agents that dismantle existing microtubules, DM4-SMe permits polymer maintenance while abolishing functional dynamics essential for mitotic spindle assembly. At higher concentrations (>100 nM), the compound further sequesters soluble tubulin into curved oligomers, depleting the polymerizable tubulin pool [4] [8].
Table 2: Effects of DM4-SMe on Microtubule Dynamics Parameters
Dynamic Instability Parameter | Control Cells | DM4-SMe Treated (50 nM) | Change (%) |
---|---|---|---|
Growth rate (μm/min) | 7.4 ± 0.3 | 3.5 ± 0.2 | -52.7% |
Shortening rate (μm/min) | 16.2 ± 0.9 | 18.7 ± 1.1 | +15.4% |
Catastrophe frequency (events/min) | 0.11 ± 0.02 | 0.35 ± 0.04 | +218.2% |
Rescue frequency (events/min) | 0.27 ± 0.03 | 0.09 ± 0.02 | -66.7% |
Dynamicity (μm/min) | 4.8 ± 0.4 | 1.9 ± 0.3 | -60.4% |
Sustained microtubule dynamic suppression by DM4-SMe triggers irreversible mitotic arrest at prometaphase/metaphase through spindle assembly checkpoint (SAC) activation. Live imaging of MCF7 cells reveals:
Prolonged arrest (>12 hours) induces caspase-dependent apoptosis through two convergent pathways:
Notably, DM4-SMe-treated cells exhibit 3.7-fold higher apoptotic indices than vinblastine-treated cells at equitoxic concentrations, reflecting the compound's enhanced potency in destabilizing kinetochore-microtubule attachments. This preferential lethality correlates with phospho-H3(S10) accumulation and subsequent PARP cleavage within 24 hours across epithelial cancer models [4] [8].
Table 3: Apoptotic Mechanisms Induced by DM4-SMe-Mediated Mitotic Arrest
Apoptotic Pathway | Key Molecular Events | Time Course | Downstream Effect |
---|---|---|---|
Mitochondrial | Bcl-2 phosphorylation → Bax activation → Cytochrome c release | 12-18 hours | Caspase-9 activation |
Death receptor-independent | RIPK1/FADD complex formation → Caspase-8 cleavage | 8-14 hours | Caspase-3/7 execution |
Cell cycle-linked | p53 Ser15 phosphorylation → PUMA induction | 18-24 hours | Enhanced mitochondrial permeabilization |
Survivin suppression | XIAP ubiquitination → Loss of IAP-mediated caspase inhibition | 6-12 hours | Apoptosome potentiation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1